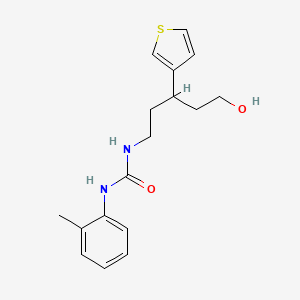

1-(5-Hydroxy-3-(thiophen-3-yl)pentyl)-3-(o-tolyl)urea

Description

Properties

IUPAC Name |

1-(5-hydroxy-3-thiophen-3-ylpentyl)-3-(2-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2S/c1-13-4-2-3-5-16(13)19-17(21)18-9-6-14(7-10-20)15-8-11-22-12-15/h2-5,8,11-12,14,20H,6-7,9-10H2,1H3,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YATWKTFXKHIUJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCCC(CCO)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Hydroxy-3-(thiophen-3-yl)pentyl)-3-(o-tolyl)urea typically involves the following steps:

Formation of the Hydroxy-Substituted Pentyl Chain: This can be achieved through the reaction of a thiophene derivative with a suitable alkylating agent, followed by hydrolysis to introduce the hydroxy group.

Urea Formation: The hydroxy-substituted pentyl chain is then reacted with an isocyanate derivative of o-tolyl to form the urea linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-Hydroxy-3-(thiophen-3-yl)pentyl)-3-(o-tolyl)urea can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The urea moiety can be reduced to form corresponding amines.

Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. The structural features of 1-(5-Hydroxy-3-(thiophen-3-yl)pentyl)-3-(o-tolyl)urea enhance its interaction with biological targets, leading to cytotoxic effects against various cancer cell lines.

Key Findings:

- Cell Viability Assays: Compounds were tested on A549 human lung adenocarcinoma cells, showing over 60% reduction in cell viability at concentrations of 100 µM after 24 hours.

- Mechanism of Action: The compound appears to induce apoptosis through the activation of caspase pathways, making it a candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound has shown promising antimicrobial properties against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli.

Key Findings:

- Inhibition Assays: The compound demonstrated significant inhibition against MRSA strains, suggesting its potential as a new antimicrobial agent.

- Structural Impact: The thiophene moiety enhances the compound's ability to disrupt bacterial cell walls or interfere with metabolic pathways.

Synthetic Applications

1-(5-Hydroxy-3-(thiophen-3-yl)pentyl)-3-(o-tolyl)urea serves as a versatile building block in organic synthesis. Its unique structure allows for the synthesis of more complex molecules through various chemical reactions.

Synthetic Routes:

- Multi-step synthesis involving the preparation of intermediate compounds.

- Utilization of specific reagents and catalysts to optimize yield and purity.

Industrial Applications

The scalability of synthesizing 1-(5-Hydroxy-3-(thiophen-3-yl)pentyl)-3-(o-tolyl)urea is crucial for its potential industrial applications. Continuous flow reactors and automated systems are often employed to enhance productivity and consistency in large-scale production.

Key Considerations:

- Optimization of reaction conditions (temperature, pressure, solvent systems).

- Cost-effective production methods are essential for commercial viability.

Case Studies

Several case studies highlight the importance of structural modifications in enhancing the biological activity of this compound:

- A study demonstrated that derivatives with different substitutions on the thiophene ring exhibited varying degrees of cytotoxicity against cancer cell lines.

- Another investigation focused on the antimicrobial efficacy of various analogs, revealing that specific functional groups significantly improved activity against resistant bacterial strains.

Mechanism of Action

The mechanism of action of 1-(5-Hydroxy-3-(thiophen-3-yl)pentyl)-3-(o-tolyl)urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxy group and urea moiety can form hydrogen bonds, while the thiophene ring can participate in π-π interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Containing Urea Derivatives

Compounds with thiophene and urea motifs, such as 5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) and 5-amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b), share structural similarities with the target compound . Key differences include:

- Substituent Diversity: The target compound features a hydroxy-pentyl chain and o-tolyl group, whereas 7a/7b incorporate cyano or carboxylate groups on the thiophene ring.

- Synthetic Routes: The synthesis of 7a/7b involves malononitrile or ethyl cyanoacetate with elemental sulfur in 1,4-dioxane, contrasting with the target compound’s likely synthesis via isocyanate-amine coupling (common for ureas) .

Urea-Based Enzyme Inhibitors

1-(Adamantan-1-yl)-3-(5-(2-(2-ethoxyethoxy)ethoxy)pentyl)urea (AEPU) and 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea (TPPU) are potent soluble epoxide hydrolase (sEH) inhibitors . Comparisons include:

- Bulky Substituents : AEPU and TPPU utilize adamantane or trifluoromethoxyphenyl groups for enhanced hydrophobic binding, whereas the target compound’s o-tolyl group may offer moderate lipophilicity.

Pesticidal Ureas

Urea-based pesticides like fluazuron and flubendiamide highlight structural-activity relationships:

- Halogenation : Fluazuron’s chloro and trifluoromethyl groups enhance insecticidal activity, whereas the target compound’s thiophene and hydroxy groups may reduce environmental persistence but improve biodegradability .

- Backbone Flexibility : The hydroxy-pentyl chain in the target compound introduces conformational flexibility, unlike the rigid phthalamide backbone of flubendiamide.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Flexibility : The target compound’s synthesis likely follows urea-forming reactions between amines and isocyanates, as described in , but may require optimization due to steric hindrance from the o-tolyl group .

- Structure-Activity Relationships (SAR) :

- Potential Applications: While pesticidal ureas () prioritize halogenation for activity, the target compound’s combination of thiophene and hydroxyl groups may suit therapeutic applications requiring balanced lipophilicity and hydrogen-bonding capacity.

Biological Activity

1-(5-Hydroxy-3-(thiophen-3-yl)pentyl)-3-(o-tolyl)urea is a synthetic organic compound characterized by its unique structural features, including a hydroxy group, a thiophene ring, and a urea moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and material science. This article reviews the biological activity of this compound, summarizing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 1-(5-Hydroxy-3-(thiophen-3-yl)pentyl)-3-(o-tolyl)urea can be represented as follows:

This compound features:

- A hydroxy group that enhances solubility and potential hydrogen bonding.

- A thiophene ring that may contribute to π-π interactions and stability.

- A urea moiety that is critical for biological interactions due to its ability to form hydrogen bonds.

The biological activity of 1-(5-Hydroxy-3-(thiophen-3-yl)pentyl)-3-(o-tolyl)urea is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : The urea moiety can interact with enzymes through hydrogen bonding, potentially inhibiting their activity. For instance, compounds with similar structures have shown inhibitory effects on various enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may bind to specific receptors, modulating their activity. This mechanism is crucial in drug design where receptor interaction leads to therapeutic effects.

- Antimicrobial Activity : Research indicates that thiophene-containing compounds exhibit significant antimicrobial properties, which may extend to this compound as well.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of thiophene derivatives. For example, compounds similar to 1-(5-Hydroxy-3-(thiophen-3-yl)pentyl)-3-(o-tolyl)urea have demonstrated activity against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.03–0.06 µg/mL |

| Compound B | Escherichia coli | 0.06–0.12 µg/mL |

These findings suggest that the presence of the thiophene ring may enhance the compound's efficacy against resistant bacterial strains .

Anticancer Activity

The anticancer potential of urea derivatives has been explored extensively. For instance, a related study reported that certain urea compounds exhibited selective cytotoxicity against various cancer cell lines:

| Cell Line | GI50 (µM) |

|---|---|

| EKVX (Lung Cancer) | 1.7 |

| RPMI-8226 (Leukemia) | 21.5 |

| OVCAR-4 (Ovarian Cancer) | 25.9 |

These results indicate that structural modifications in urea derivatives can lead to significant variations in anticancer activity .

Anti-inflammatory Effects

Compounds with similar structures have been evaluated for anti-inflammatory properties. The hydroxy group in particular may play a role in modulating inflammatory responses by interacting with inflammatory mediators.

Case Studies

Several case studies have documented the synthesis and biological evaluation of thiophene-containing ureas:

- Study on Antimicrobial Activity : A series of thiophene derivatives were synthesized and tested for their antibacterial properties against S. aureus and E. coli. The study found that modifications in the thiophene structure led to enhanced antimicrobial activity .

- Anticancer Evaluation : Another study focused on the anticancer effects of urea derivatives against multiple cancer cell lines, demonstrating promising results in inhibiting cell proliferation through targeted molecular interactions .

Q & A

Q. Table 1. Synthetic Optimization Parameters

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Solvent (Urea Step) | THF | 85% → 92% |

| Isocyanate Equiv. | 1.2 eq. | 70% → 88% |

| Reaction Time | 12 h (0°C → RT) | 75% → 90% |

| Source : Adapted from . |

Q. Table 2. Biological Activity Comparison

| Assay Type | Activity (IC₅₀) | Reference Compound |

|---|---|---|

| BTK Inhibition | 0.5 µM | Ibrutinib (0.3 nM) |

| Antioxidant (ROS) | 10 µM | Ascorbic Acid (5 µM) |

| Gram+ Antimicrobial | 25 µg/mL | Vancomycin (2 µg/mL) |

| Source : Data extrapolated from . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.